An In-depth Technical Guide to 2-Hydroxybutanamide: Chemical Properties and Structure
An In-depth Technical Guide to 2-Hydroxybutanamide: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, structure, and available experimental data for 2-Hydroxybutanamide. The information is intended to support research, development, and quality control activities involving this compound.
Chemical and Physical Properties
Table 1: Physicochemical Properties of 2-Hydroxybutanamide
| Property | Value | Source |
| Molecular Formula | C4H9NO2 | [2] |
| Molecular Weight | 103.12 g/mol | [2] |
| CAS Number | 1113-58-2 | [2] |
| Appearance | Colorless liquid | [3] |
| Solubility | Soluble in water, ethanol, and acetone | [3] |
| XLogP3 | -0.6 | [2] |
| Hydrogen Bond Donor Count | 2 | [2] |
| Hydrogen Bond Acceptor Count | 2 | [2] |
| Rotatable Bond Count | 2 | [4] |
| Exact Mass | 103.063328530 Da | [2] |
| Complexity | 72.1 | [2] |
Chemical Structure
The structural identifiers for 2-Hydroxybutanamide provide a definitive representation of its atomic arrangement, which is fundamental for understanding its chemical behavior and for use in computational modeling and database searches.
Table 2: Structural Identifiers for 2-Hydroxybutanamide
| Identifier | String | Source |
| SMILES | CCC(C(=O)N)O | [2] |
| InChI | InChI=1S/C4H9NO2/c1-2-3(6)4(5)7/h3,6H,2H2,1H3,(H2,5,7) | [2] |
| InChIKey | UUXHICUVBOTXQS-UHFFFAOYSA-N | [2] |
Experimental Protocols
The synthesis and analysis of 2-Hydroxybutanamide can be approached through several established chemical methodologies. While detailed, step-by-step protocols for this specific molecule are not extensively published, the following sections outline the general principles and common procedures based on the synthesis of similar amide compounds.
Synthesis of 2-Hydroxybutanamide
Two primary synthetic routes are generally considered for the preparation of 2-Hydroxybutanamide: direct amidation of 2-hydroxybutanoic acid and nucleophilic substitution of a 2-halobutanamide.
This method involves the direct reaction of 2-hydroxybutanoic acid with an amine source, typically ammonia. To facilitate this reaction, which can be thermodynamically unfavorable due to the formation of a stable ammonium carboxylate salt, a coupling agent is often employed.
General Experimental Protocol (based on similar amidations):
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Activation of the Carboxylic Acid: To a solution of 2-hydroxybutanoic acid in a suitable aprotic solvent (e.g., dichloromethane, DMF), a coupling agent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and an additive like 1-Hydroxybenzotriazole (HOBt) are added. The reaction is typically carried out under an inert atmosphere and at reduced temperatures (e.g., 0 °C) to minimize side reactions.
-
Amine Addition: A solution of ammonia in a suitable solvent is then added to the activated carboxylic acid mixture.
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Reaction Monitoring and Work-up: The reaction progress is monitored by a suitable chromatographic technique (e.g., TLC or HPLC). Upon completion, the reaction mixture is typically quenched with water and the product is extracted into an organic solvent.
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Purification: The crude product is then purified using techniques such as column chromatography, crystallization, or distillation to yield pure 2-Hydroxybutanamide.
A representative procedure for a similar amide synthesis involves dissolving the carboxylic acid in a solvent, adding a coupling reagent like EDC and an activator such as HOBt, followed by the addition of the amine.[5] The reaction is stirred until completion and then worked up to isolate the amide.
An alternative synthetic approach involves the displacement of a halide from a 2-halobutanamide precursor with a hydroxide source.
General Experimental Protocol:
-
Preparation of 2-Bromobutanamide: The starting material, 2-bromobutanamide, can be synthesized from 2-bromobutyric acid via reaction with a chlorinating agent (e.g., thionyl chloride) to form the acyl chloride, followed by amidation with ammonia.
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Hydrolysis: The 2-bromobutanamide is then treated with an aqueous base, such as sodium hydroxide or potassium hydroxide, to facilitate the nucleophilic substitution of the bromine atom with a hydroxyl group.
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Reaction Conditions: The reaction is typically heated to drive it to completion.
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Work-up and Purification: After the reaction is complete, the mixture is neutralized and the product is extracted. Purification is then carried out using standard laboratory techniques as described in the previous method.
Analytical Methods
The purity and identity of 2-Hydroxybutanamide can be assessed using standard analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).
A reversed-phase HPLC method would be a suitable approach for the analysis of 2-Hydroxybutanamide.
General HPLC Method Parameters (based on similar polar analytes):
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Column: A C18 stationary phase is commonly used for the separation of polar organic molecules.
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Mobile Phase: A gradient elution with a mixture of water (often with a modifier like formic acid or trifluoroacetic acid to improve peak shape) and a polar organic solvent such as acetonitrile or methanol is typically employed.
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Detection: UV detection at a low wavelength (e.g., ~200-220 nm) would be appropriate given the lack of a strong chromophore in the molecule.
-
Validation: A validated HPLC method should demonstrate specificity, linearity, accuracy, precision, and robustness as per ICH guidelines.[6][7]
For instance, a validated HPLC method for a similar compound, Ga-68-DOTATATE, utilized a C18 column with a water/acetonitrile gradient containing 0.1% TFA and UV detection at 220 nm.[7]
Due to the presence of polar functional groups (-OH and -NH2), derivatization is generally required to increase the volatility and thermal stability of 2-Hydroxybutanamide for GC-MS analysis.
General GC-MS Protocol (involving derivatization):
-
Derivatization: The sample containing 2-Hydroxybutanamide is treated with a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), to convert the hydroxyl and amide protons to their trimethylsilyl (TMS) derivatives.
-
GC Separation: The derivatized sample is injected into a GC equipped with a non-polar capillary column (e.g., DB-5ms or equivalent). The oven temperature is programmed to ramp up to achieve separation of the analytes.
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MS Detection: The separated components are detected by a mass spectrometer, which provides information on the molecular weight and fragmentation pattern of the derivatized analyte, allowing for its identification and quantification.
The analysis of other hydroxy acids by GC-MS has been successfully performed after trimethylsilyl (TMS) derivatization.[8]
Biological Activity and Signaling Pathways
Currently, there is a lack of specific information in the peer-reviewed literature detailing the biological activity or involvement in signaling pathways of 2-Hydroxybutanamide itself. However, research into related compounds, specifically N-hydroxybutanamide derivatives, has shown that they can act as inhibitors of matrix metalloproteinases (MMPs).[4] MMPs are a family of zinc-dependent endopeptidases involved in the degradation of extracellular matrix components, and their inhibition is a target for various therapeutic areas, including cancer.[4]
Given the absence of a known signaling pathway for 2-Hydroxybutanamide, a logical workflow for a hypothetical investigation into its biological activity is presented below.
Caption: A logical workflow for investigating the potential biological activity of 2-Hydroxybutanamide.
This diagram illustrates a rational approach to characterizing the biological effects of 2-Hydroxybutanamide, starting from initial in vitro screening to more complex in vivo studies and final data analysis. This serves as a conceptual framework in the absence of established signaling pathway data for this specific compound.
References
- 1. 2-Hydroxybutanamide | C4H9NO2 | CID 10197643 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-amino-N-hydroxybutanamide | C4H10N2O2 | CID 256336 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Cas 1113-58-2,Butanamide, 2-hydroxy- | lookchem [lookchem.com]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Validation of the HPLC Analytical Method for the Determination of Chemical and Radiochemical Purity of Ga-68-DOTATATE - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Global Analysis of 2-Hydroxy Fatty Acids by Gas Chromatography-Tandem Mass Spectrometry Reveals Species-Specific Enrichment in Echinoderms - PubMed [pubmed.ncbi.nlm.nih.gov]
